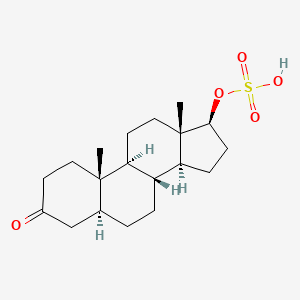

5a-Dihydrotestosterone sulfate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30O5S |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H30O5S/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18/h12,14-17H,3-11H2,1-2H3,(H,21,22,23)/t12-,14-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

KYVPWJSGFKNNLD-ABEVXSGRSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)O)C |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OS(=O)(=O)O)C |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)O)C |

physical_description |

Solid |

Origin of Product |

United States |

Biochemical Pathways and Enzymology of 5α Dihydrotestosterone Sulfate

Biosynthesis of 5α-Dihydrotestosterone Sulfate (B86663)

The creation of 5α-Dihydrotestosterone sulfate is a multi-step process that begins with the synthesis of its direct precursor, 5α-Dihydrotestosterone (DHT), followed by its conjugation with a sulfate group.

Precursors and Substrate Availability

The primary substrate for the synthesis of 5α-Dihydrotestosterone sulfate is 5α-Dihydrotestosterone (DHT). The availability of DHT is dependent on several biosynthetic pathways originating from cholesterol. The two main pathways for androgen biosynthesis are the canonical (or classical) pathway and the alternative (or backdoor) pathway.

In the canonical pathway , cholesterol is converted through a series of enzymatic steps to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). Androstenedione is then converted to testosterone (B1683101), which serves as the immediate precursor for DHT. The conversion of testosterone to the more potent androgen, DHT, is catalyzed by the enzyme 5α-reductase.

The alternative or "backdoor" pathway also contributes to DHT synthesis, particularly in certain physiological and pathological states. This pathway bypasses testosterone as an intermediate. Instead, precursors like 17α-hydroxyprogesterone are converted to androsterone, which is then metabolized to DHT.

The production of these precursors occurs in various tissues, including the adrenal glands, gonads, and peripheral tissues such as the skin and prostate. The circulating levels of precursor steroids like DHEA and testosterone, and the tissue-specific expression and activity of enzymes like 5α-reductase, are critical determinants of DHT availability for subsequent sulfation.

Sulfation Mechanisms and Sulfate Donor Systems

The final step in the formation of 5α-Dihydrotestosterone sulfate is the sulfation of 5α-Dihydrotestosterone. This reaction is a phase II metabolic process that increases the water solubility of the steroid, facilitating its transport and excretion.

The transfer of the sulfonate group from PAPS to the hydroxyl group of 5α-Dihydrotestosterone is catalyzed by a family of enzymes known as sulfotransferases (SULTs). Specifically, steroid sulfotransferases are responsible for this conjugation reaction.

Several isoforms of steroid sulfotransferases exist, each with varying substrate specificities and tissue distribution. The primary enzymes implicated in the sulfation of androgens and their precursors are SULT2A1 and SULT2B1.

SULT2A1 , also known as dehydroepiandrosterone sulfotransferase (DHEA-ST), is highly expressed in the adrenal glands and liver. It exhibits broad substrate specificity for various steroids, including DHEA and other androgens. Research indicates that SULT2A1 is a major enzyme responsible for the sulfation of DHEA and its metabolites nih.gov.

SULT2B1 exists in two isoforms, SULT2B1a and SULT2B1b. SULT2B1b is found in tissues such as the prostate, skin, and placenta. While SULT2B1 isoforms can sulfate certain steroids like pregnenolone (B344588) and cholesterol, studies have shown that their activity towards androgens like DHEA and androstenone is low nih.gov. Importantly, research indicates that the sulfation activity of SULT2B towards DHT is negligible.

The efficiency of the sulfation of androgens by SULT enzymes can be described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Kinetic Parameters of Human SULT2A1 for DHEA Sulfation

| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Source |

|---|---|---|---|

| Dehydroepiandrosterone (DHEA) | 9.4 ± 2.5 | Not explicitly stated in the provided abstract, but sulfonation efficiency (Vmax/Km) was 50.5. | nih.gov |

It is important to note that DHEA and androstenone have been found to be poor substrates for the human SULT2B1 isoforms, and SULT2B activity toward DHT has been reported as negligible. This suggests that SULT2A1 is the predominant enzyme responsible for the sulfation of androgens, including likely, 5α-Dihydrotestosterone.

Steroid Sulfotransferases (SULTs) Involved in Formation

Cellular and Subcellular Localization of SULTs

Sulfotransferases (SULTs) are a superfamily of enzymes crucial for the sulfonation of a wide array of endogenous and xenobiotic compounds, including steroids. Their localization within specific tissues and cellular compartments is a key determinant of their physiological function. SULTs are broadly categorized into two main groups based on their subcellular distribution: membrane-bound SULTs located in the Golgi apparatus and soluble, cytosolic SULTs. oup.com Cytosolic SULTs are primarily responsible for the metabolism of small molecules like steroids, neurotransmitters, and drugs. oup.com

The tissue distribution of SULTs is extensive, with expression observed in the liver, adrenal glands, ovaries, testes, prostate, brain, placenta, and skin, among other tissues. oup.com However, the expression levels and specific isoforms present can vary significantly between tissues, contributing to tissue-specific steroid metabolism.

Within cells, cytosolic SULTs are, as their name suggests, predominantly found in the cytoplasm. nih.gov However, some isoforms have demonstrated the ability to translocate to other subcellular compartments, including the nucleus. For instance, SULT2B1b has been detected in the cytosol of prostate cells but is found in the nuclei of placental syncytiotrophoblasts. nih.gov This differential localization suggests that the function of certain SULTs may be regulated by their subcellular trafficking, potentially influencing nuclear receptor signaling by modifying the local concentration of active hormones. The SULT1A isoforms, which are involved in the sulfation of phenols and catecholamines, have been localized to the cytosol of various cell types in the human brain, including neurons and glial cells. nih.gov

The specific SULT isoforms responsible for the sulfation of 5α-dihydrotestosterone have not been definitively characterized in all tissues, but the localization of SULTs in androgen-responsive tissues like the prostate and skin underscores their importance in regulating androgen homeostasis at a local level.

| SULT Isoform | Primary Subcellular Localization | Key Tissue Distribution (Steroid-Related) |

| Cytosolic SULTs (general) | Cytosol | Liver, Adrenal Glands, Gonads, Prostate, Brain, Skin |

| SULT1A Isoforms | Cytosol | Brain (Neurons, Glial cells) |

| SULT2B1b | Cytosol (Prostate), Nuclei (Placenta) | Prostate, Placenta |

| Membrane-bound SULTs | Golgi Apparatus | Various tissues |

Metabolism and Interconversion of 5α-Dihydrotestosterone Sulfate

The biological activity of androgens is tightly regulated by a complex network of metabolic enzymes that control their synthesis, inactivation, and reactivation. 5α-Dihydrotestosterone sulfate (5α-DHTS), as a sulfated steroid, is a key player in this network, primarily serving as an inactive reservoir that can be converted back to the potent androgen 5α-dihydrotestosterone (DHT). This process of desulfation is a critical step in androgen action in various target tissues.

Desulfation Pathways and Steroid Sulfatase (STS) Activity

The hydrolysis of the sulfate group from 5α-DHTS, and other steroid sulfates, is catalyzed by the enzyme steroid sulfatase (STS). This enzymatic reaction is a pivotal control point in regulating the availability of biologically active steroids at the tissue level.

Steroid sulfatase, also known as aryl sulfatase C, is a microsomal enzyme that facilitates the cleavage of the sulfate ester bond from a variety of sulfated steroids. nih.gov STS is responsible for the hydrolysis of both aryl steroid sulfates, such as estrone (B1671321) sulfate, and alkyl steroid sulfates, like dehydroepiandrosterone sulfate (DHEAS). nih.gov It is understood that a single STS enzyme is capable of hydrolyzing this broad range of substrates. nih.gov The desulfation of 5α-DHTS by STS results in the formation of the biologically active androgen, 5α-dihydrotestosterone. This conversion from an inactive, water-soluble precursor to a potent, lipid-soluble hormone is a key mechanism of intracrine androgen regulation in target tissues.

The expression and activity of the steroid sulfatase (STS) gene are subject to complex regulation, which can vary depending on the tissue and physiological context. Transcriptional control of the STS gene is a key regulatory mechanism. The promoter region of the human STS gene is notable for being GC-poor and lacking a conventional TATA box. nih.gov

Several factors have been identified that modulate STS expression and activity:

Cytokines: Pro-inflammatory cytokines have been shown to influence STS activity. For instance, tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) can up-regulate STS enzyme activity. oup.com Nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response, has been identified as a transcriptional activator of the STS gene. nih.gov

Nuclear Receptors: There is evidence for the regulation of STS by nuclear receptors. This provides a mechanism for feedback control and cross-talk between different hormonal signaling pathways. nih.gov

Tissue-Specific Regulation: The regulation of STS expression is highly tissue-specific, likely due to the utilization of different promoters and the presence of various transcription factors in different cell types. nih.govnih.gov

These regulatory mechanisms ensure that the reactivation of sulfated steroids is tightly controlled, allowing for precise modulation of androgen and estrogen signaling in specific tissues.

| Regulatory Factor | Effect on STS Expression/Activity |

| Tumor Necrosis Factor-alpha (TNFα) | Upregulation |

| Interleukin-6 (IL-6) | Upregulation |

| Nuclear Factor-kappa B (NF-κB) | Transcriptional Activation |

| Nuclear Receptors | Modulation of Expression |

Steroid sulfatase (STS) exhibits broad substrate specificity, hydrolyzing a variety of sulfated steroids. The primary endogenous substrates for STS are dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S). oup.com The ability of STS to hydrolyze both alkyl (e.g., DHEAS) and aryl (e.g., E1S) steroid sulfates is a key feature of this enzyme. nih.gov

While extensive kinetic studies have been performed on the hydrolysis of DHEAS and E1S by STS, specific kinetic parameters (Km and Vmax) for the hydrolysis of 5α-dihydrotestosterone sulfate are not extensively documented in the scientific literature. However, given the established broad substrate promiscuity of STS, it is biochemically plausible that 5α-DHTS serves as a substrate for this enzyme. The rate of hydrolysis would be dependent on the specific tissue and the local concentration of the substrate. The lack of detailed kinetic data for 5α-DHTS highlights an area for further research to fully elucidate the dynamics of its conversion to the active androgen, DHT.

Interconversion with Other Steroid Metabolites

5α-Dihydrotestosterone sulfate is an integral part of the complex web of androgen metabolism. Its primary role is as a precursor that, upon desulfation, yields the potent androgen 5α-dihydrotestosterone (DHT). The metabolic pathways leading to and from 5α-DHTS are crucial for maintaining androgen homeostasis.

The most significant interconversion pathway involving a sulfated precursor for DHT synthesis begins with dehydroepiandrosterone sulfate (DHEAS). DHEAS, the most abundant circulating steroid hormone, is hydrolyzed by steroid sulfatase (STS) to dehydroepiandrosterone (DHEA). oup.com DHEA can then be converted through a series of enzymatic steps to androstenedione and subsequently to testosterone. Finally, testosterone is converted to the more potent DHT by the action of 5α-reductase. physiology.org This pathway represents a major source of intracellular androgen production in peripheral tissues.

While the direct conversion of other sulfated steroids to 5α-DHTS has not been extensively characterized, the dynamic interplay between sulfation and desulfation suggests that the pool of sulfated steroids serves as a significant reservoir for the generation of active androgens. The interconversion of these metabolites is a key feature of the intracrine mechanism of androgen action, whereby tissues can locally produce the active hormones they require from circulating inactive precursors.

Unraveling the Biochemical Journey of 5α-Dihydrotestosterone Sulfate

The intricate metabolic pathways and enzymatic orchestra governing the life cycle of 5α-dihydrotestosterone sulfate (5α-DHT-S) are critical to understanding androgen biology. This potent androgen metabolite is not merely an endpoint but a key player in a complex network of steroid transformations. A deep dive into its biochemical pathways reveals a close relationship with adrenal precursors, the pivotal role of reductases and dehydrogenases, and its ultimate conversion into various downstream metabolites.

1 Relationships with Dehydroepiandrosterone (DHEA) and its Sulfate (DHEAS)

The journey to 5α-dihydrotestosterone sulfate often begins with the adrenal prohormones dehydroepiandrosterone (DHEA) and its sulfated form, DHEA sulfate (DHEAS). DHEAS, the most abundant circulating steroid hormone, serves as a large reservoir that can be converted to more potent androgens in peripheral tissues. droracle.ai This conversion is a multi-step process initiated by the enzyme steroid sulfatase (STS), which hydrolyzes DHEAS to DHEA. nih.gov

Once DHEA is formed, it can enter several metabolic pathways. One significant route involves its conversion to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). Androstenedione is then converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD). physiology.org Subsequently, testosterone serves as the direct precursor for the formation of 5α-dihydrotestosterone (DHT) through the action of 5α-reductases. nih.govphysiology.org This entire cascade, from DHEAS to DHT, highlights the critical role of adrenal androgens in maintaining the pool of potent androgens in various tissues. droracle.ai Studies have shown that this conversion pathway is active in tissues such as the prostate and skin. droracle.ai

| Precursor | Enzyme | Product |

|---|---|---|

| Dehydroepiandrosterone Sulfate (DHEAS) | Steroid Sulfatase (STS) | Dehydroepiandrosterone (DHEA) |

| Dehydroepiandrosterone (DHEA) | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Androstenedione |

| Androstenedione | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Testosterone |

| Testosterone | 5α-Reductase | 5α-Dihydrotestosterone (DHT) |

2 Role of 5α-Reductases in Dihydrotestosterone (B1667394) Synthesis

The irreversible conversion of testosterone to 5α-dihydrotestosterone (DHT) is a critical step in androgen synthesis and is catalyzed by the 5α-reductase enzyme family. oup.com DHT is a more potent androgen than testosterone, exhibiting a higher binding affinity for the androgen receptor. nih.gov There are three known isoenzymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org These enzymes are expressed in various tissues, including the prostate, skin, hair follicles, and liver. wikipedia.org

The activity of 5α-reductases is fundamental in determining the androgenic potential within a specific tissue. By converting testosterone to the more potent DHT, these enzymes amplify the androgenic signal. This localized production of DHT is a key aspect of its function, acting primarily in a paracrine or intracrine manner within the tissues where it is synthesized. nih.gov The subsequent sulfation of DHT to 5α-DHT-S is a mechanism for its metabolism and excretion. wikipedia.org

3 Contributions of Hydroxysteroid Dehydrogenases (HSDs) and Aldo-Keto Reductases (AKRs)

The metabolism of 5α-dihydrotestosterone is a complex process involving multiple enzymes, with hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs) playing significant roles. These enzymes are crucial for both the synthesis and inactivation of DHT, thereby regulating its intracellular concentration.

Several types of HSDs are involved in androgen metabolism. For instance, 3β-HSD is essential for the conversion of DHEA to androstenedione, a precursor to testosterone and subsequently DHT. nih.gov Conversely, 3α-HSDs and 3β-HSDs are involved in the inactivation of DHT by converting it to 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), respectively. oup.com These reactions are often reversible, allowing for the regeneration of DHT when needed. oup.com

The AKR superfamily of enzymes also plays a pivotal role. For example, AKR1C3 (also known as type 5 17β-HSD) can convert androstenedione to testosterone, contributing to the pool of DHT precursors. oup.com Other AKR1C enzymes are involved in the reduction of DHT to its less active metabolites. nih.gov The interplay between HSDs and AKRs is therefore critical in maintaining the delicate balance of active and inactive androgens within tissues.

| Enzyme Family | Specific Enzyme | Function in Relation to 5α-DHT |

|---|---|---|

| Hydroxysteroid Dehydrogenases (HSDs) | 3β-HSD | Contributes to DHT synthesis by converting DHEA to androstenedione. |

| 3α-HSD | Inactivates DHT by converting it to 5α-androstane-3α,17β-diol. | |

| 17β-HSD | Converts androstenedione to testosterone, a direct precursor of DHT. | |

| Aldo-Keto Reductases (AKRs) | AKR1C3 (Type 5 17β-HSD) | Contributes to testosterone production, thereby influencing DHT levels. |

| Other AKR1C enzymes | Involved in the reduction of DHT to inactive metabolites. |

4 Formation of Tetrahydrosteroids and other Reduced Metabolites

The metabolic cascade of 5α-dihydrotestosterone ultimately leads to the formation of tetrahydrosteroids and other reduced metabolites, which are then typically conjugated for excretion. Following the conversion of DHT to 3α-diol and 3β-diol by 3α-HSD and 3β-HSD respectively, these compounds can be further metabolized. wikipedia.org

The formation of tetrahydrosteroids involves the reduction of the 3-keto group of DHT and its metabolites. mdpi.com These reactions are catalyzed by various reductases, including members of the AKR superfamily. The resulting tetrahydrosteroids, such as 5α-androstane-3α,17β-diol, are significantly less androgenic than DHT. oup.com These metabolites can then undergo conjugation reactions, such as sulfation and glucuronidation, which increases their water solubility and facilitates their elimination from the body, primarily through urine. wikipedia.org This inactivation and elimination pathway is crucial for preventing the excessive accumulation of potent androgens.

Biological and Physiological Dimensions of 5α Dihydrotestosterone Sulfate Research

Tissue-Specific Metabolism and Localized Roles in Non-Human Biological Systems

The metabolism of 5α-dihydrotestosterone (DHT) and its sulfated conjugate, 5α-dihydrotestosterone sulfate (B86663) (5α-DHT-S), exhibits significant tissue-specific variations in non-human biological systems. This localized metabolism allows for precise control of androgenic activity in different parts of the body.

In various animal models, endocrine glands and peripheral tissues are key sites for the synthesis and transformation of androgens, including 5α-DHT and its sulfated form.

The adrenal glands in mammals, including non-human primates like the rhesus macaque, are a primary source of dehydroepiandrosterone (B1670201) (DHEA) and its sulfate (DHEAS), which are precursors for more potent androgens. frontiersin.orgfrontiersin.org Studies in aged male rhesus macaques have shown that administration of testosterone (B1683101) or DHT can increase circulating DHEAS levels, suggesting a regulatory feedback loop between gonadal and adrenal androgens. frontiersin.orgfrontiersin.org This highlights the adrenal gland's role not just in initial precursor synthesis but also its responsiveness to circulating androgens.

The liver is a central organ for steroid metabolism. In primary cultured pig hepatocytes, 5α-dihydrotestosterone is metabolized into its glucuronide conjugate, 5α-dihydrotestosterone-17β-glucuronide. plos.org This process is linked to the activity of 3β-hydroxysteroid dehydrogenase (3βHSD). plos.org The liver's extensive metabolic capacity, including sulfation and glucuronidation, is crucial for the inactivation and excretion of androgens. plos.orgglowm.com

Adipose tissue is also emerging as an important site for androgen metabolism. tandfonline.com It can produce androgens, including 5α-DHT, from circulating precursors like DHEA. tandfonline.com In rodents, obesity has been shown to increase the expression of enzymes that favor androgen synthesis in adipose tissue. tandfonline.com

The following table summarizes the key enzymes and metabolites involved in 5α-DHT metabolism in these tissues.

| Tissue | Key Enzymes | Primary Metabolites/Products | Species Example |

| Adrenal Gland | Steroidogenic enzymes | DHEA, DHEAS (precursors) | Rhesus Macaque frontiersin.orgfrontiersin.org |

| Liver | 3β-Hydroxysteroid dehydrogenase, Glucuronosyltransferases | 5α-Dihydrotestosterone-17β-glucuronide | Pig plos.org |

| Skin/Hair Follicle | 5α-Reductase, 3β-Hydroxysteroid dehydrogenase, 17β-Hydroxysteroid dehydrogenase | 5α-Dihydrotestosterone | Rodents, various mammals glowm.comhormones.gr |

| Adipose Tissue | 5α-Reductase, Aromatase, Hydroxysteroid dehydrogenases | 5α-Dihydrotestosterone, Estradiol | Rodents tandfonline.com |

The brain and other neural tissues are capable of synthesizing steroids de novo, a process known as neurosteroidogenesis. portlandpress.comcardiff.ac.uknih.govbioone.org 5α-DHT and its precursors are among the neurosteroids that play significant roles in neural function.

In the brain, testosterone can be converted to 5α-DHT by the enzyme 5α-reductase, which is widely expressed in various brain regions. portlandpress.comcardiff.ac.uk Glial cells, particularly oligodendrocytes, are a major site of 5α-reductase activity. portlandpress.comcardiff.ac.uk This localized production of 5α-DHT within neural tissues allows for rapid modulation of neuronal activity.

Neurosteroids, including those derived from the 5α-reduction pathway, can modulate neurotransmitter receptors, such as GABA-A and NMDA receptors. nih.gov For instance, the sulfated precursor pregnenolone (B344588) sulfate has been shown to enhance NMDA receptor function. nih.gov While the direct actions of 5α-DHT sulfate in the brain are still being elucidated, the presence of sulfotransferase and sulfatase enzymes in neural tissue suggests that it may play a role in regulating the local availability of active androgens.

Studies in songbirds have provided valuable insights into the role of neurosteroids in brain plasticity and behavior. nih.gov The song control circuit in these birds expresses steroidogenic enzymes, allowing for the local production of androgens like 5α-DHT, which are involved in the seasonal and developmental regulation of song. nih.gov

Androgens, including 5α-DHT, are crucial for many aspects of development in animal models. Steroid hormones are integral to normal development in mammalian organisms, with cholesterol being the parent compound for their synthesis. nih.gov

In mammals, 5α-DHT is essential for the development of male external genitalia and the prostate during embryogenesis. nih.gov The conversion of testosterone to 5α-DHT in these target tissues amplifies the androgenic signal, which is necessary for proper differentiation.

During puberty, the rise in testosterone production leads to increased 5α-DHT formation in tissues like the skin, contributing to the development of secondary sexual characteristics such as hair growth and sebaceous gland activity. glowm.com The activity of 5α-reductase in these tissues is often induced by testosterone itself. glowm.com

In non-mammalian vertebrates, the role of 5α-DHT can be more varied. In some teleost fish and amphibians, 5α-DHT has been shown to have both androgenic and anti-androgenic effects, suggesting a complex and species-specific role in development. nih.gov Studies in amphibians indicate that the genes for 5α-reductase are expressed from early development through to adulthood. nih.gov

Comparative Biochemistry and Evolutionary Aspects

The presence and metabolism of 5α-dihydrotestosterone and its sulfated form vary across the animal kingdom, reflecting evolutionary adaptations in endocrine signaling.

5α-DHT and its metabolites are found in a wide range of species, from mammals to marine organisms, although their specific roles and metabolic pathways can differ significantly.

In mammals , including meat-producing animals like bovine, porcine, and ovine species, 5α-DHT is a key androgen. researchgate.net The metabolism of testosterone to 5α-DHT is a common pathway in androgen target tissues. mdpi.comnih.gov The sulfation of steroids is also a conserved process, with DHEAS being a major circulating steroid in many mammals, acting as a reservoir for the production of active androgens. nih.govanu.edu.au

In birds , the metabolism of testosterone can lead to both 5α-DHT and 5β-dihydrotestosterone (5β-DHT), an inactive metabolite. nih.govresearchgate.net The balance between 5α- and 5β-reduction can therefore regulate the androgenic signal. This is particularly evident in species with elaborate courtship displays, where the expression of 5α-reductase in muscle and spinal cord may facilitate these behaviors. researchgate.net

In teleost fishes and amphibians , the role of 5α-DHT is less clear and appears to be species-dependent. nih.gov While the enzymes for its production are present, its biological activity can be variable, sometimes exhibiting unexpected effects. nih.gov

Information on the presence of 5α-DHT sulfate in marine organisms is limited, but the fundamental pathways of steroid metabolism are conserved.

The following table provides a comparative overview of 5α-DHT metabolism in different animal groups.

| Animal Group | Presence of 5α-DHT | Key Metabolic Pathways | Notes |

| Mammals | Widespread | 5α-reduction of testosterone; Sulfation of precursors (e.g., DHEA) | 5α-DHT is a potent androgen crucial for development and physiology. nih.govnih.gov |

| Birds | Present | 5α-reduction and 5β-reduction of testosterone | The ratio of 5α/5β reduction is a key regulatory point. nih.govresearchgate.net |

| Amphibians | Present | 5α-reduction of testosterone | Role can be complex, with both androgenic and anti-androgenic effects observed. nih.gov |

| Teleost Fish | Present | 5α-reduction of testosterone | Biological activity is variable and not fully understood. nih.gov |

The diversity in androgen action across species is largely due to variations in the expression and activity of the enzymes involved in their metabolism.

The 5α-reductase enzyme exists in multiple isoforms (e.g., SRD5A1, SRD5A2, SRD5A3), and their tissue-specific expression patterns differ between species. tandfonline.comnih.gov For example, in humans, SRD5A2 is predominant in the prostate, while SRD5A1 is more abundant in the skin. nih.gov In fish, the different isoforms can show sexually dimorphic expression in the liver and gonads. nih.gov

Hydroxysteroid dehydrogenases (HSDs) , which are responsible for the interconversion of steroids, also show species-specific variations. For example, the activity of 3β-HSD was found to be essential for the metabolism of androstenone and 5α-DHT in pig hepatocytes, but not for estradiol. plos.org

The expression of 5β-reductase is a notable feature in birds, where it serves to inactivate testosterone. researchgate.net A comparative study between golden-collared manakins and zebra finches found significantly lower levels of 5β-reductase in the manakins, which perform physically demanding courtship displays, suggesting that higher levels of active androgens are maintained in this species. researchgate.net

These species-specific differences in enzyme expression and activity highlight the evolutionary plasticity of steroid metabolism, allowing for the fine-tuning of androgen signaling to suit the specific physiological and behavioral requirements of different animals.

Interplay with Other Steroid Hormone Pathways and Homeostasis

The sulfation of steroids is a critical biochemical process that modulates the activity, solubility, and transport of hormones. While the sulfation of dehydroepiandrosterone to DHEA-S creates the most abundant circulating steroid prohormone in humans, the sulfation of the highly potent androgen DHT appears to serve a different primary purpose. 5α-Dihydrotestosterone sulfate is recognized as a metabolite of DHT, suggesting its formation is a step in the catabolism and clearance of androgens. ebi.ac.ukdrugbank.com

The formation of 5α-Dihydrotestosterone sulfate is a terminal step in several androgen biosynthesis pathways, representing a conversion from a highly active hormone to an inactive, water-soluble compound intended for elimination. wikipedia.orgnih.gov The substrate, DHT, is synthesized from testosterone by the action of 5α-reductase enzymes or through alternative routes that bypass testosterone, such as the "backdoor" pathway. wikipedia.orgnih.govnih.gov

The primary pathways leading to DHT, the precursor for DHT-S, include:

The Classical Pathway: Cholesterol is converted through a series of intermediates to testosterone, primarily in the gonads. Testosterone then circulates to target tissues like the prostate, where it is converted to DHT by 5α-reductase (SRD5A2). nih.gov

The 5α-dione Pathway: In certain conditions, such as castration-resistant prostate cancer, adrenal androgens like DHEA are converted to androstenedione (B190577) (AD). AD is then 5α-reduced to 5α-androstanedione, which is subsequently converted to DHT. This pathway notably bypasses testosterone as an obligate intermediate. nih.govnih.govaacrjournals.org

The "Backdoor" Pathway: This alternative route can produce DHT from earlier steroid precursors like progesterone (B1679170) without forming testosterone as an intermediate. wikipedia.orgnih.gov

Once formed, DHT can be irreversibly metabolized. One of these metabolic routes is sulfation. The enzyme sulfotransferase SULT2A1, which is highly expressed in the liver, intestine, and adrenal glands, preferentially acts on hydroxysteroids including dehydroepiandrosterone, testosterone, and dihydrotestosterone (B1667394), catalyzing their sulfation. nih.govsinobiological.com This conversion to DHT-S effectively removes the potent, receptor-active DHT from the local tissue environment, thereby terminating its biological action. wikipedia.org While the enzyme steroid sulfatase (STS) can reverse sulfation, its primary role in androgen synthesis is the reactivation of DHEA-S to DHEA, which can then be metabolized to active androgens. nih.gov There is currently limited evidence to suggest that the desulfation of DHT-S to regenerate active DHT is a significant pathway for maintaining androgen levels.

Table 1: Key Enzymes in the Biosynthesis and Metabolism of Dihydrotestosterone (DHT)

| Enzyme Name | Gene(s) | Function | Role in Relation to DHT/DHT-S |

| 5α-Reductase | SRD5A1, SRD5A2, SRD5A3 | Converts testosterone and other Δ4-steroids to their 5α-reduced metabolites. | Directly produces DHT, the precursor to DHT-S. wikipedia.orgnih.gov |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSD) | HSD17B family | Interconverts steroids with a ketone or hydroxyl group at C17. | Catalyzes the conversion of androstenedione to testosterone, and 5α-androstanedione to DHT. glowm.com |

| 3α-Hydroxysteroid Dehydrogenases (3α-HSD) | AKR1C family | Metabolizes DHT to the less active 3α-androstanediol. | An alternative catabolic pathway for DHT, alongside sulfation and glucuronidation. nih.gov |

| Sulfotransferase 2A1 | SULT2A1 | Catalyzes the sulfation of hydroxysteroids. | Implicated in the conversion of DHT to 5α-Dihydrotestosterone sulfate. nih.govsinobiological.com |

| Steroid Sulfatase | STS | Hydrolyzes steroid sulfates to their unconjugated forms. | Primarily reactivates DHEA-S to DHEA; theoretically could act on DHT-S but this is not a major documented pathway. nih.gov |

The endocrine system relies on precise feedback loops to maintain hormonal balance. Potent androgens like testosterone and DHT exert strong negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, suppressing the secretion of luteinizing hormone (LH) and, consequently, testicular testosterone production. oup.com The administration of DHT leads to the suppression of both testosterone and estradiol. oup.com

Direct research on the endocrine feedback effects of 5α-Dihydrotestosterone sulfate is not available. However, based on the established principles of steroid biochemistry, its role can be inferred. Sulfation is generally considered an inactivation step, rendering the steroid hormonally inert. nih.gov Therefore, DHT-S is not expected to bind to the androgen receptor and exert the same negative feedback as its parent compound, DHT.

The concept of a steroid "reservoir" refers to a large, circulating pool of an inactive steroid precursor that can be taken up by peripheral tissues and converted locally into active hormones. nih.gov This mechanism, known as intracrinology, is best exemplified by dehydroepiandrosterone sulfate (DHEA-S). DHEA-S circulates at concentrations hundreds or thousands of times higher than active androgens and estrogens, providing a vast substrate pool for tissues to generate their own sex steroids according to their specific enzymatic makeup. nih.govconicet.gov.ar

5α-Dihydrotestosterone sulfate has been identified in human blood serum. ebi.ac.uknih.gov However, it does not appear to function as a major steroid reservoir in the same manner as DHEA-S. The primary fate of DHT metabolites, including sulfated and glucuronidated forms, is inactivation followed by excretion. wikipedia.orgnih.gov

While DHEA-S is well-established as a prohormone reservoir that fuels the production of DHT in tissues like the prostate, DHT-S is more accurately characterized as a catabolite. nih.govwikipedia.org The sulfation of DHT facilitates its elimination and terminates its potent local action. Although the enzyme steroid sulfatase, which reactivates sulfated steroids, is present in androgen-sensitive tissues, its recognized role is to hydrolyze DHEA-S and estrone (B1671321) sulfate, not to reactivate DHT-S as a primary source of androgenic activity. nih.gov The significantly lower circulating concentrations of DHT compared to DHEA-S further suggest that even if all DHT were sulfated, the resulting DHT-S pool would be substantially smaller than the DHEA-S reservoir.

Table 2: Comparison of Mean Plasma Concentrations of Major Androgens and Their Sulfated Forms in Premenopausal Women

| Compound | Mean Plasma Concentration (ng/mL) | Mean Plasma Concentration (nmol/L) | Primary Role |

| Dehydroepiandrosterone Sulfate (DHEA-S) | 1700 | 4630 | Major circulating steroid reservoir/prohormone. glowm.com |

| Dehydroepiandrosterone (DHEA) | 4.2 | 14.6 | Prohormone. glowm.com |

| Androstenedione | 1.76 | 6.1 | Prohormone. glowm.com |

| Testosterone | 0.39 | 1.3 | Active androgen and prohormone. glowm.com |

| 5α-Dihydrotestosterone (DHT) | 0.19 | 0.65 | Potent active androgen. glowm.com |

| 5α-Dihydrotestosterone Sulfate (DHT-S) | Not routinely measured, estimated ~37 ng/mL | Estimated ~50-100 nmol/L | Inactive metabolite. nih.gov |

Concentrations can vary significantly based on age, sex, and measurement methodology. DHT-S level is an estimation from literature and not from the same direct comparative study as the other compounds.

Advanced Analytical Methodologies for 5α Dihydrotestosterone Sulfate Research

Mass Spectrometry (MS) Based Techniques for Quantification and Profiling

Mass spectrometry has become the gold standard for steroid analysis due to its high specificity and sensitivity, allowing for precise measurement even at the low concentrations typical for many steroid hormones. austinpublishinggroup.complos.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the analysis of steroid sulfates, including 5α-DHT-S. nih.govresearchgate.net This method allows for the direct analysis of intact steroid conjugates, eliminating the need for derivatization, which can be a source of variability. researchgate.netrsc.org The application of LC-MS/MS has significantly advanced the field of steroidomics, enabling the simultaneous quantification of multiple sulfated and unconjugated steroids from a single sample. nih.govrsc.org

One of the key advantages of LC-MS/MS is its ability to handle the chemical diversity and wide concentration ranges of steroid sulfates found in biological samples. nih.gov For instance, methods have been developed to quantify a panel of 11 intact steroid sulfates, including 5α-DHT-S, in human serum. nih.gov These methods often utilize a triple quadrupole mass spectrometer operating in negative ion detection mode with a heated electrospray ionization (HESI) probe. nih.gov

Here is an example of a data table summarizing the mass spectrometric conditions for the analysis of various steroid sulfates:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Tube Lens (V) |

| Cholesterol Sulfate (B86663) | 467.3 | 97.0 | 45 | 110 |

| Pregnenolone (B344588) Sulfate | 395.2 | 97.0 | 40 | 100 |

| DHEA Sulfate | 367.2 | 97.0 | 42 | 95 |

| 5α-DHT Sulfate | 369.2 | 97.0 | 41 | 98 |

| Testosterone (B1683101) Sulfate | 367.2 | 97.0 | 41 | 98 |

| This table is illustrative and based on typical parameters reported in the literature for steroid sulfate analysis. nih.gov |

The separation of structurally similar steroids, including isomers, is a significant challenge in steroid analysis. lcms.czthermofisher.com Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) by providing higher resolution, faster analysis times, and increased sensitivity. lcms.cznih.gov The use of sub-2 µm particle columns in UPLC systems allows for more efficient separation of closely related steroid molecules. nih.gov

For instance, baseline separation of testosterone and 5α-dihydrotestosterone derivatives has been successfully achieved using UPLC with a C18 stationary phase. nih.gov The choice of column chemistry is also critical. Biphenyl (B1667301) bonded phases have demonstrated unique selectivity for aromatic and moderately polar analytes, leading to improved resolution of structural isomers, particularly when using methanol (B129727) in the mobile phase. thermofisher.comthermofisher.com

A typical UPLC-MS/MS method for steroid analysis might involve a gradient elution with a mobile phase consisting of water and methanol or acetonitrile (B52724), often with additives like ammonium (B1175870) fluoride (B91410) to enhance ionization. lcms.cz

Electrospray ionization (ESI) is a commonly used "soft" ionization technique in LC-MS for analyzing polar molecules like steroid sulfates. diva-portal.orgmdpi.com ESI in the negative ion mode is particularly effective for sulfated steroids, as the sulfate group readily loses a proton to form a negatively charged ion [M-H]⁻. diva-portal.orgmdpi.com This inherent charge facilitates sensitive detection.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry. diva-portal.orgmdpi.com In an MRM experiment, a specific precursor ion (e.g., the [M-H]⁻ of 5α-DHT-S) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. nih.gov This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low limits of detection. mdpi.com For many sulfated steroids, a common and abundant product ion is the sulfate fragment at m/z 97 ([HSO₄]⁻). nih.govmdpi.com

Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered the gold standard for accurate quantification of small molecules, including steroids. nih.govnih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium- or ¹³C-labeled 5α-DHT-S) to the sample as an internal standard. nih.govsigmaaldrich.com

Because the labeled standard has nearly identical physicochemical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. nih.govsigmaaldrich.com The concentration of the analyte is then determined by measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard. plos.orgnih.gov This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. nih.govsigmaaldrich.com SID-MS methods have been successfully developed and validated for the quantification of various androgens and their sulfates in human serum. nih.govjsbms.jp

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

While LC-MS/MS is often preferred for the direct analysis of intact steroid sulfates, Gas Chromatography-Mass Spectrometry (GC-MS/MS) remains a powerful tool in steroid analysis. nih.govresearchgate.net Traditionally, GC-MS analysis of sulfated steroids required a deconjugation step (hydrolysis) to release the free steroid, followed by derivatization to make the compound volatile and thermally stable for gas chromatography. nih.govresearchgate.net

However, recent advancements have explored the direct analysis of non-hydrolyzed sulfated steroids by GC-MS. sci-hub.sewiley.com This approach can offer comparable sensitivity to LC-MS methods and provides high structural elucidating power. sci-hub.se Chemical ionization (CI) is a soft ionization technique often used in GC-MS for steroid analysis, as it produces less fragmentation and a more abundant molecular ion compared to electron impact (EI) ionization. mdpi.comwiley.com

A study profiling steroids in amniotic fluid utilized stable isotope dilution/gas chromatography-mass spectrometry, highlighting its high specificity for steroid analysis. nih.govoup.com While levels of 5α-dihydrotestosterone were often below the detection limit in that particular study, it demonstrates the applicability of GC-MS for comprehensive steroid profiling. nih.gov

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, especially when dealing with complex biological mixtures containing numerous steroid isomers. thermofisher.com

Reversed-phase liquid chromatography is commonly employed for the separation of steroids. Phenyl columns have been shown to be effective for the simultaneous analysis of free and sulfated steroids. acs.org Furthermore, biphenyl and C8 stationary phases are also utilized to achieve separation of isobaric steroid hormones. lcms.czresearchgate.net

In addition to reversed-phase chromatography, other techniques have been explored. Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative, offering improved separation of steroid sulfates compared to other techniques. diva-portal.org SFC coupled with MS/MS provides high sensitivity and specificity for the analysis of these compounds. diva-portal.org Thin-layer chromatography (TLC) also continues to be a useful technique for the separation and determination of steroids in various samples due to its simplicity and low cost. bioline.org.br

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the isolation and purification of 5α-DHT-S from complex biological samples. Its resolving power allows for the separation of 5α-DHT-S from other structurally similar steroids and endogenous compounds that could interfere with subsequent analysis.

In a typical research application, HPLC is often coupled with mass spectrometry (LC-MS), a powerful combination that provides both separation and highly specific detection. For instance, a study utilized a liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method to monitor the product profile of reactions involving 5α-dihydrotestosterone-17β-sulfate. nih.gov This method employed a SunFire C8 column with a gradient elution program using ammonium acetate (B1210297) in water and acetonitrile as the mobile phases. nih.gov The total run time for this analysis was 30 minutes, demonstrating the efficiency of HPLC in resolving steroid conjugates. nih.gov

Another approach involves the use of straight-phase HPLC, which can be effective for fractionating steroid sulfates. researchgate.net However, it is crucial to employ a well-validated extraction and purification procedure to avoid analytical artifacts, as has been reported in the analysis of other steroid sulfates. researchgate.net The choice of the stationary phase, mobile phase composition, and gradient conditions are all critical parameters that must be optimized to achieve the desired separation and purification of 5α-DHT-S.

The versatility of HPLC allows for its use in various stages of the analytical workflow, from initial sample clean-up and fractionation to the final quantitative analysis. The development of ultra-high-performance liquid chromatography (UHPLC) has further enhanced the speed and resolution of these separations, making it an indispensable tool in steroid metabolomics research. anu.edu.au

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Sample Clean-up

Effective sample clean-up is a critical prerequisite for the accurate analysis of 5α-DHT-S, as biological matrices such as serum, plasma, and urine contain numerous interfering substances. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the two most common techniques employed for this purpose. biopharminternational.comphenomenex.com

Solid-Phase Extraction (SPE) is a highly versatile and widely used technique for sample preparation prior to chromatographic analysis. thermofisher.com It involves passing a liquid sample through a solid sorbent material, which selectively retains either the analyte of interest or the interfering compounds. thermofisher.comdiva-portal.org The choice of sorbent is crucial and depends on the physicochemical properties of 5α-DHT-S and the sample matrix. Common sorbents include silica-based materials (e.g., C18) and polymeric phases. thermofisher.commdpi.com

A typical SPE procedure for steroid analysis involves several steps:

Sample Pre-treatment: Adjusting the pH of the sample to ensure the analyte is in a form that will be retained by the sorbent. thermofisher.combiotage.com

Column Conditioning: Preparing the SPE cartridge with an appropriate solvent. epa.gov

Sample Loading: Applying the pre-treated sample to the cartridge. thermofisher.com

Washing: Removing interfering compounds with a specific solvent. diva-portal.org

Elution: Eluting the analyte of interest with a different solvent. diva-portal.orgepa.gov

For instance, a method for the analysis of multiple androgens, including dihydrotestosterone (B1667394), utilized SPE for sample extraction from plasma. mdpi.com Another study demonstrated the use of SPE for the purification of steroid sulfate fractions from brain tissue extracts. researchgate.net

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com The principle is to partition the analyte of interest into the organic phase, leaving polar interferences in the aqueous phase. biopharminternational.com The choice of organic solvent is critical for efficient extraction. biopharminternational.com

LLE is often used for its simplicity and cost-effectiveness. biopharminternational.com However, it can be labor-intensive and may lead to the formation of emulsions, which can complicate the separation of the two phases. biopharminternational.com Supported Liquid Extraction (SLE) is a variation of LLE that addresses some of these drawbacks. In SLE, the aqueous sample is absorbed onto an inert solid support, and the organic solvent is then passed through the support to extract the analytes. chromatographyonline.com This technique avoids the formation of emulsions and can be more easily automated. chromatographyonline.comresearchgate.net

The table below summarizes key aspects of SPE and LLE for 5α-DHT-S sample clean-up.

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and a liquid phase. thermofisher.com | Partitioning between two immiscible liquid phases. phenomenex.com |

| Advantages | High selectivity, potential for automation, reduced solvent consumption compared to LLE. thermofisher.com | Low cost, simple in principle. biopharminternational.com |

| Disadvantages | Can be more expensive than LLE, method development can be complex. | Can be labor-intensive, potential for emulsion formation, may use larger volumes of organic solvents. biopharminternational.com |

| Common Sorbents/Solvents | C18, polymeric phases. thermofisher.commdpi.com | Ethyl acetate, methyl t-butyl ether. biopharminternational.com |

Immunoassays and Bioassays in Research Applications

While chromatographic methods provide high specificity and accuracy, immunoassays and bioassays offer complementary approaches for the detection and functional assessment of androgens like 5α-DHT-S in research settings.

Enzyme-Linked Immunosorbent Assays (ELISAs) are a type of immunoassay commonly used for the quantitative determination of antigens, such as steroid hormones, in biological samples. novamedline.com These assays are based on the principle of competitive binding, where the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. novamedline.comibl-international.com The amount of labeled antigen that binds is inversely proportional to the concentration of the analyte in the sample. novamedline.comibl-international.com

Several commercial ELISA kits are available for the measurement of 5α-dihydrotestosterone (DHT), and the principles can be adapted for the detection of its sulfated form, although this may require specific antibodies and assay conditions. novamedline.comibl-international.com The validation of a research-grade immunoassay is a critical process that involves assessing its sensitivity, specificity, accuracy, and precision. nih.gov

A key consideration in the development and use of immunoassays for steroid analysis is the potential for cross-reactivity. nih.gov Antibodies raised against one steroid may cross-react with other structurally similar steroids, leading to inaccurate measurements. nih.gov For example, immunoassays for DHT have been shown to have cross-reactivity with other androgens, which can result in an overestimation of its concentration. researchgate.net Therefore, careful validation and, when necessary, chromatographic separation prior to immunoassay are essential to ensure the reliability of the results. researchgate.net

The table below outlines the typical performance characteristics of a research-grade 5α-dihydrotestosterone ELISA kit.

| Parameter | Typical Value | Reference |

| Assay Principle | Competitive ELISA | novamedline.comibl-international.com |

| Sensitivity (Lower Detection Limit) | 6.0 pg/mL | novamedline.com |

| Sample Type | Serum | novamedline.comibl-international.com |

| Incubation Time | Approximately 1-2 hours | novamedline.comibl-international.com |

Cell-based bioassays are powerful tools for assessing the total androgenic activity of a sample, which includes the combined effects of all androgens present, including 5α-DHT-S. These assays typically utilize engineered cell lines that contain an androgen receptor (AR) and a reporter gene whose expression is induced upon AR activation. nih.govnih.govresearchgate.net

The general principle of a cell-based androgen bioassay involves the following steps:

Cells are incubated with the test sample.

Androgens in the sample bind to the AR, causing it to translocate to the nucleus. researchgate.net

The activated AR binds to specific DNA sequences called androgen response elements (AREs), which are linked to a reporter gene. researchgate.net

The expression of the reporter gene (e.g., luciferase) is measured, and the resulting signal is proportional to the androgenic activity of the sample.

Several mammalian cell lines, such as Chinese hamster ovary (CHO) cells and human embryonic kidney (HEK) 293 cells, have been used to develop androgen bioassays. nih.govoup.com These assays can detect the androgenic activity of various steroids, including testosterone, DHT, and dehydroepiandrosterone (B1670201) (DHEA). nih.gov

One of the advantages of cell-based bioassays is that they provide a measure of the biological effect of a sample, which may be more physiologically relevant than the concentration of a single analyte. nih.gov However, these assays can be influenced by the metabolism of androgens within the cells, as some cell lines express enzymes such as 5α-reductase. nih.gov

The table below provides examples of cell-based bioassays used in androgen research.

| Cell Line | Reporter Gene | Application | Reference |

| CHO 515 | Luciferase | Measuring total androgen bioactivity in human serum. nih.gov | nih.gov |

| HEK 293 | Luciferase | Receptor-mediated bioassay for androgens in human serum. oup.com | oup.com |

Considerations for Analytical Method Development in Research

The development of robust and reliable analytical methods for 5α-DHT-S research requires careful consideration of several factors that can influence the accuracy and precision of the results.

Biological samples are complex mixtures of various compounds, and the sample matrix can significantly interfere with the analysis of the target analyte. researchgate.net This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. researchgate.netcore.ac.uk

In mass spectrometry-based methods, matrix effects are primarily caused by co-eluting compounds that affect the ionization efficiency of the analyte in the ion source. wisc.edu In immunoassays, components of the sample matrix can interfere with the binding of the antigen to the antibody. researchgate.net

Several strategies can be employed to mitigate matrix effects:

Effective Sample Clean-up: As discussed in section 4.2.2, thorough sample preparation using techniques like SPE or LLE is crucial to remove interfering substances. biopharminternational.comphenomenex.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components.

Use of Internal Standards: In mass spectrometry, the use of stable isotope-labeled internal standards that co-elute with the analyte can compensate for matrix effects. mdpi.com

Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample matrix can help to correct for matrix effects. core.ac.uk

Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay. researchgate.net

By carefully considering and addressing these potential sources of interference, researchers can develop analytical methods that provide accurate and reliable data on the levels and activity of 5α-dihydrotestosterone sulfate in various biological systems.

Sensitivity and Specificity in Research Samples

The accurate quantification of 5α-Dihydrotestosterone sulfate in biological matrices is fundamentally dependent on the sensitivity and specificity of the analytical method. Sensitivity, often defined by the lower limit of quantitation (LLOQ), determines the minimum concentration of the analyte that can be reliably measured. Specificity refers to the assay's ability to differentiate and quantify the target analyte in the presence of other structurally similar compounds.

Historically, immunoassays were common for measuring androgens, but they often suffer from a lack of specificity due to cross-reactivity with other endogenous steroid hormones. researchgate.net For instance, immunoassays for 5α-Dihydrotestosterone (DHT) can be compromised by cross-reactivity with testosterone, which is present in much higher concentrations. researchgate.net Similarly, high levels of dehydroepiandrosterone sulfate (DHEAS) can interfere with testosterone immunoassays, leading to falsely elevated results, a problem that is particularly acute when measuring the low androgen concentrations found in women. researchgate.net

Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard, offering superior sensitivity and specificity. nih.govmpg.de High specificity with LC-MS/MS is achieved through the combination of chromatographic separation and mass-to-charge ratio detection, which allows for the clear distinction between structurally similar metabolites. mpg.denih.gov

Research has demonstrated the development of highly sensitive LC-MS/MS methods capable of quantifying a wide range of steroid sulfates, including 5α-DHT-S, directly from serum or plasma. nih.govebi.ac.uk These methods often employ stable isotope dilution, where a labeled version of the analyte is used as an internal standard, further enhancing accuracy. nih.gov One such high-performance LC-MS/MS assay reported an LLOQ for 5α-DHT-S of 0.05 ng/mL in serum, which is suitable for epidemiological research. nih.gov Another study detailing a method for 11 intact steroid sulfates reported LLOQs ranging from 1 to 80 ng/mL, depending on the specific compound. ebi.ac.uk The ability to measure these low physiological concentrations is crucial for understanding the role of 5α-DHT-S in various biological contexts.

The table below summarizes the sensitivity of various LC-MS/MS methods for steroid analysis, highlighting the performance for 5α-DHT-S and related androgens.

Table 1: Sensitivity of LC-MS/MS Methods for 5α-Dihydrotestosterone Sulfate and Related Androgens

| Compound | Method | Lower Limit of Quantitation (LLOQ) | Source(s) |

|---|---|---|---|

| 5α-Dihydrotestosterone sulfate (DHTS) | LC-MS/MS | 0.05 ng/mL | nih.gov |

| 5α-Dihydrotestosterone sulfate (DHTS) | LC-MS/MS | 1 - 80 ng/mL* | ebi.ac.uk |

| Dihydrotestosterone (DHT) | LC-MS/MS | 0.05 ng/mL | nih.gov |

| Dihydrotestosterone (DHT) | GC-MS | 0.168 nmol/L | researchgate.net |

| Testosterone (T) | LC-MS/MS | 0.01 ng/mL | nih.gov |

| Dehydroepiandrosterone sulfate (DHEAS) | LC-MS/MS | 0.05 ng/mL | nih.gov |

*Range reported for a panel of 11 steroid sulfates.

Reproducibility and Inter-laboratory Comparability in Research Contexts

For research findings to be considered reliable and robust, the methods used must demonstrate high reproducibility and, ideally, good inter-laboratory comparability. Reproducibility is typically assessed by measuring the precision of the assay, both within a single run (intra-assay) and between different runs or days (inter-assay). This is often expressed as the coefficient of variation (CV), with lower percentages indicating higher reproducibility.

LC-MS/MS methods have shown excellent laboratory reproducibility for the analysis of 5α-DHT-S and other androgens. One study reported laboratory CVs of less than 5% and intraclass correlation coefficients (ICCs) uniformly above 95% for a panel of 11 androgens, including 5α-DHT-S. nih.gov Another validation study for steroid conjugates, including DHT-17β-sulfate, demonstrated intra- and inter-day precision with a CV better than 15%. nih.gov Similarly, a method for 11 intact steroid sulfates showed that averaged intra-day and between-day precisions were below 10%. ebi.ac.uk

The table below presents reproducibility data from various studies, illustrating the high precision of modern mass spectrometry-based methods.

Table 2: Reproducibility Data for Androgen Assays

| Assay | Parameter | Value | Source(s) |

|---|---|---|---|

| LC-MS/MS for 11 Androgens (incl. 5α-DHT-S) | Intra-assay CV | <5% | nih.gov |

| LC-MS/MS for 11 Androgens (incl. 5α-DHT-S) | Intraclass Correlation Coefficient (ICC) | >95% | nih.gov |

| LC-ESI/MS for Steroid Conjugates (incl. DHT-S) | Intra- and Inter-day Precision (CV) | <15% | nih.gov |

| LC-MS/MS for 11 Steroid Sulfates (incl. DHT-S) | Intra- and Between-day Precision (CV) | <10% | ebi.ac.uk |

Inter-laboratory comparability ensures that results from different studies or research centers can be reliably compared. While mass spectrometry has improved comparability over immunoassays, challenges can remain. cambridge.org A study comparing androgen measurements across four laboratories found that while the ranking of subjects' mean results was highly correlated, the mean concentration levels for compounds like DHEA-S could differ significantly between labs. aacrjournals.org However, a reproducibility study for an 11-androgen panel demonstrated good comparability with an established method in a different laboratory, showing high Spearman ranked correlations (>0.85). nih.gov This underscores that with careful standardization, high inter-laboratory agreement is achievable, making such assays suitable for large-scale epidemiological research. nih.gov

Regulation and Homeostasis of 5α Dihydrotestosterone Sulfate

Transcriptional and Post-Transcriptional Regulation of Sulfating and Desulfating Enzymes

The balance between the synthesis and degradation of 5α-DHT-S is primarily governed by the activities of sulfotransferases (SULTs), which catalyze its formation, and steroid sulfatase (STS), which hydrolyzes it back to its unconjugated form. The expression and activity of these enzymes are tightly regulated at both the transcriptional and post-transcriptional levels.

A key family of enzymes in the sulfation of steroids is the cytosolic sulfotransferases (SULTs). tandfonline.com The expression of SULTs is under the control of various nuclear receptors, which act as sensors for both endogenous molecules and xenobiotics. tandfonline.comnih.gov For instance, the human SULT1A3 gene is inducible by glucocorticoids and activators of the Aryl Hydrocarbon Receptor (AhR) through receptor-mediated mechanisms. nus.edu.sg Nuclear receptors such as the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), vitamin D receptor, liver X receptors, and farnesoid X receptor are all known to regulate SULT expression. tandfonline.comnih.gov

The regulation of SULT2A1, the primary enzyme responsible for the sulfation of dehydroepiandrosterone (B1670201) (DHEA) and by extension, a key player in androgen metabolism, is particularly complex. oup.com Its transcription is positively regulated by steroidogenic factor 1 (SF1) and GATA-6 in the adrenal glands. oup.com Additionally, estrogen-related receptor alpha (ERRα), an orphan nuclear receptor, has been shown to enhance the promoter activity of the SULT2A1 gene, suggesting its significant role in adrenal steroid production. nih.gov Other factors influencing SULT2A1 expression include thyroid hormone (acting via SF1), retinoid-related orphan receptors, and liver X receptor α. maayanlab.cloud

Conversely, steroid sulfatase (STS) reverses the action of SULTs, and its regulation is also critical for maintaining steroid homeostasis. The co-regulation of sulfating and desulfating enzymes, along with transport proteins, ensures a coordinated control over intracellular steroid levels. For example, the murine Sult2a1 gene and the DHEAS efflux transporter Mrp4 can be co-regulated by the nuclear receptor CAR. nih.gov

Post-transcriptional regulation, including the modulation of enzyme activity, also plays a role. The availability of the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is crucial for sulfation reactions. nih.govfrontiersin.org The synthesis of PAPS itself is an enzymatically regulated process that can be influenced by various factors. epa.gov

Cellular Uptake and Efflux Mechanisms of Sulfated Steroids

Due to their hydrophilic nature, sulfated steroids like 5α-DHT-S cannot freely diffuse across cell membranes and require active transport mechanisms for their cellular uptake and efflux. nih.govfrontiersin.org This transport is mediated by specific protein families, primarily the Solute Carrier (SLC) and ATP-binding cassette (ABC) transporters. nih.govfrontiersin.org Generally, SLC transporters are associated with cellular influx, while ABC transporters mediate efflux. nih.gov

Role of Organic Anion Transporting Polypeptides (OATPs) and Other Transporters

Organic Anion Transporting Polypeptides (OATPs), which belong to the SLC superfamily (also known as SLCO), are crucial for the uptake of steroid sulfates into cells. nih.govaacrjournals.orgoup.com Several OATP isoforms have been identified to transport steroid conjugates. oup.com For example, OATP-B (SLC21A9) is a significant carrier for both estrone (B1671321) sulfate (E1S) and DHEAS. oup.com OATP1A2 and OATP2B1 are also key transporters for steroid sulfates, including DHEAS, and are expressed in various tissues, including the brain. mdpi.com The expression of these transporters can be altered in disease states, such as the increased expression of several SLCO genes in castration-resistant prostate cancer, which may enhance the uptake of androgens and their precursors. aacrjournals.org

The transport activity of OATPs can be modulated by other endogenous molecules. For instance, unconjugated androgens like testosterone (B1683101) can inhibit OATP2B1, while progesterone (B1679170) can enhance its transport activity for certain steroid sulfates through an allosteric mechanism. nih.gov

For the efflux of steroid sulfates from cells, members of the ATP-binding cassette (ABC) transporter superfamily are primarily responsible. nih.govfrontiersin.orgcas.cz These transporters use the energy from ATP hydrolysis to pump substrates out of the cell. nih.gov Multidrug resistance proteins (MRPs), a subfamily of ABC transporters, such as MRP1 and MRP4, are known to transport steroid sulfates out of cells. frontiersin.org Another ABC transporter, ABCC11 (MRP8), has been identified as an ATP-dependent efflux pump for steroid sulfates, including DHEAS, and is found in the nervous system. researchgate.net ABC transporters play a role in maintaining hormonal balance in tissues like the skin by coordinating the efflux of steroid hormones. encyclopedia.pubmdpi.com

The coordinated action of uptake and efflux transporters is therefore essential in regulating the intracellular concentration of 5α-DHT-S and other sulfated steroids, thereby controlling their biological activity. nih.govbioscientifica.com

Endogenous Factors Influencing 5α-Dihydrotestosterone Sulfate Levels

The levels of 5α-DHT-S are influenced by a variety of endogenous factors, with age and the concentrations of precursor hormones being particularly significant.

Age-related changes in androgen levels are well-documented. While circulating testosterone may show a decline with age, the changes in its more potent metabolite, dihydrotestosterone (B1667394) (DHT), can be more pronounced in certain tissues. nih.gov Studies have shown a significant age-related decrease in serum DHT concentrations in men. nih.govnjppp.com This decline in DHT is often accompanied by a decrease in other androgens like DHEA-S. nih.gov In a longitudinal study of middle-aged men, DHEA-S showed a significant decline with age, while DHT levels rose. researchgate.net The ratio of testosterone to DHT in the brain has been observed to increase with age in rats, suggesting age-related changes in the activity of the 5α-reductase enzyme that converts testosterone to DHT. nih.gov Furthermore, the content of DHT has been found to decrease with age in the epithelium of the human prostate. uni-muenchen.de

The availability of precursor hormones is another critical factor. The production of 5α-DHT-S is dependent on the levels of 5α-DHT, which in turn is synthesized from testosterone. Therefore, any factor that affects testosterone production will consequently impact the levels of 5α-DHT and its sulfated form. The intricate balance between the enzymes that synthesize and metabolize these androgens ultimately determines their circulating and tissue-specific concentrations.

Impact of Environmental Factors and Endocrine Disrupting Chemicals on Metabolism

Environmental factors and exposure to endocrine-disrupting chemicals (EDCs) can significantly impact the metabolism of steroids, including the pathways involved in the regulation of 5α-DHT-S. nih.gov EDCs are xenobiotics that can interfere with the endocrine system and disrupt hormone actions. nih.gov

Many EDCs are known to interact with the SULT enzymes that are responsible for steroid sulfation. nih.gov They can act as substrates or inhibitors of these enzymes, thereby altering the metabolism and regulation of endogenous hormones. nih.gov For example, several EDCs, including certain phenols and phthalates, can inhibit SULTs. cambridge.org Specifically, chemicals like 4-tert-octylphenol (B29142) have been shown to be competitive inhibitors of SULT2A1, the enzyme that sulfates DHEA. epa.gov

Furthermore, EDCs can also affect the expression of the enzymes involved in steroid metabolism. Some EDCs can regulate SULT expression by interacting with nuclear receptors. nih.gov For instance, exposure to certain phthalates has been shown to modulate the gene expression of Sult2a1 and Sts in the adrenal glands of rats. researchgate.net Other environmental contaminants, such as brominated flame retardants and other halogenated organic compounds, can inhibit thyroid hormone sulfotransferase activity, highlighting the broad impact of these chemicals on sulfation processes. nih.govresearchgate.net

The impact of environmental factors extends to the broader regulation of steroid biosynthesis and metabolism. numberanalytics.com For example, prenatal environmental conditions, such as nutrient availability, can have a long-lasting impact on steroid metabolism, as observed in monozygotic twins with birthweight differences. oup.com

Future Directions and Emerging Research Avenues for 5α Dihydrotestosterone Sulfate

Identification of Novel Biological Functions in Understudied Systems

The biological role of 5α-DHT-S remains largely uncharted territory. While its precursor, DHT, is known to be crucial for the development and maintenance of male secondary sexual characteristics, the specific functions of 5α-DHT-S are yet to be fully elucidated. wikipedia.orgnih.gov Future research should focus on investigating its potential roles in biological systems that have not been extensively studied in the context of sulfated steroid action. For instance, studies in various animal models could reveal novel physiological effects. Research in boars has suggested a synergistic role for androgens and estrogens in sexual behavior, with testosterone (B1683101) being metabolized to 5α-dihydrotestosterone in certain glands. cabidigitallibrary.org Exploring the presence and activity of 5α-DHT-S in such contexts could provide valuable insights. Furthermore, investigating the effects of 5α-DHT-S in non-mammalian vertebrates, where steroid signaling pathways can differ significantly, may uncover conserved or species-specific functions.

Advanced Enzymology and Structural Biology of Related Enzymes

The formation and breakdown of 5α-DHT-S are governed by a delicate balance between sulfotransferase (SULT) and steroid sulfatase (STS) enzymes. nih.gov While the general mechanisms of these enzyme families are understood, a deeper dive into the specific enzymes that act on 5α-DHT is warranted.

Future research should aim to:

Identify and characterize the specific SULT isoforms responsible for the sulfation of 5α-DHT. While several SULTs are known to metabolize steroids, their substrate specificity for 5α-DHT needs to be systematically evaluated. frontiersin.org

Elucidate the three-dimensional structures of these SULTs in complex with 5α-DHT. This would provide a molecular basis for their substrate specificity and catalytic mechanism, paving the way for the design of specific inhibitors or activators.

Investigate the kinetic properties of STS towards 5α-DHT-S in various tissues. Understanding the efficiency of desulfation is crucial for determining the potential for local reactivation of 5α-DHT from its sulfated form. wikipedia.orgbioscientifica.com

| Enzyme Family | Key Function | Research Focus |

| Sulfotransferases (SULTs) | Catalyze the addition of a sulfate (B86663) group to steroids, increasing their water solubility. frontiersin.org | Identification of specific SULT isoforms that act on 5α-DHT and determination of their structural and kinetic properties. |

| Steroid Sulfatase (STS) | Catalyzes the removal of a sulfate group, potentially reactivating the steroid. nih.govwikipedia.org | Detailed kinetic analysis of STS with 5α-DHT-S as a substrate in various cellular contexts. |

Application of Systems Biology and Omics Approaches to Steroid Conjugate Research

The advent of systems biology and "omics" technologies offers powerful tools to unravel the complex roles of steroid conjugates like 5α-DHT-S. anu.edu.au A systems-level approach can provide a holistic view of the metabolic networks and signaling pathways in which this compound is involved.

Future research avenues include:

Metabolomic profiling of tissues and biofluids to quantify the levels of 5α-DHT-S and other related steroids under different physiological conditions. This can help to identify correlations and potential regulatory networks. anu.edu.au

Transcriptomic and proteomic analyses to identify genes and proteins whose expression is altered by 5α-DHT-S. This could reveal downstream signaling pathways and cellular processes regulated by this sulfated steroid.

Integrative multi-omics studies that combine data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of steroid metabolism and action. These models can be used to predict the functional consequences of altered 5α-DHT-S levels. frontiersin.orgmpg.de

Development of Novel Research Tools and Methodologies

Advancing our understanding of 5α-DHT-S requires the development of more sophisticated research tools and analytical methods. researchgate.netnih.gov

Key areas for development include:

Highly sensitive and specific analytical methods for the quantification of 5α-DHT-S in complex biological matrices. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are promising but require further refinement for routine use with this specific compound. nih.govdiva-portal.org

Synthesis of stable isotope-labeled standards for 5α-DHT-S to improve the accuracy and reliability of quantitative analyses. anu.edu.au

Development of novel molecular probes and biosensors to visualize and track the localization and dynamics of 5α-DHT-S within living cells. This would provide unprecedented insights into its subcellular distribution and potential sites of action.

Elucidation of its Role in Specific Physiological and Pathophysiological Processes (excluding human clinical disease progression, diagnosis, or treatment)

While excluding direct clinical applications in humans, investigating the role of 5α-DHT-S in fundamental physiological and pathophysiological processes in animal models is a critical area for future research.

Potential areas of investigation include:

Neurobiology: Given that sulfated steroids can modulate neuronal excitability, exploring the effects of 5α-DHT-S on neuronal function, synaptic plasticity, and behavior in animal models could reveal novel neuromodulatory roles. frontiersin.org Studies have shown that DHT can up-regulate transthyretin levels in the choroid plexus of rodents, suggesting a potential role in brain physiology. nih.gov

Reproductive Biology: Investigating the role of 5α-DHT-S in the reproductive tissues of various animal species could uncover its involvement in processes such as gametogenesis, fertility, and sexual differentiation. nih.gov For example, the conversion of testosterone to DHT is a key step in many male reproductive tissues. researchgate.net

Metabolic Regulation: Exploring the influence of 5α-DHT-S on metabolic pathways in tissues like the liver and adipose tissue could reveal its involvement in energy homeostasis and lipid metabolism. oup.com